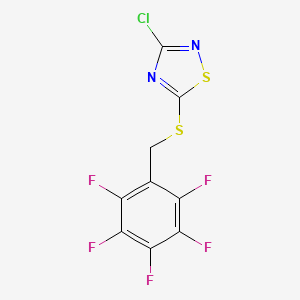

3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole

Description

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands include:

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR : A singlet at δ 4.6–5.0 ppm corresponds to the methylene protons (–SCH$$2$$C$$6$$F$$_5$$). Aromatic protons are absent due to full fluorination.

- $$^{13}$$C NMR : Signals at δ 160–165 ppm (C–F carbons), δ 125–130 ppm (thiadiazole C-3 and C-5), and δ 35–40 ppm (methylene carbon).

- $$^{19}$$F NMR : Five distinct peaks between δ -140 and -160 ppm, reflecting the inequivalent fluorine atoms on the benzyl group.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 332.7 (M$$^+$$), with fragmentation patterns including:

- Loss of Cl$$^-$$ (m/z 297.7).

- Cleavage of the C–S bond in the thioether group (m/z 197.0 for C$$7$$F$$5$$CH$$_2^+$$).

Comparative Analysis with 1,2,4-Thiadiazole Derivatives

The substitution pattern profoundly impacts the compound’s properties compared to other 1,2,4-thiadiazoles:

The perfluorobenzylthio group confers unique lipophilicity and electron-withdrawing effects, making this derivative more reactive in nucleophilic substitutions than non-fluorinated analogs. Additionally, its thermal stability exceeds that of chloromethyl- or arylthio-substituted thiadiazoles due to fluorine’s inductive effects.

Properties

IUPAC Name |

3-chloro-5-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF5N2S2/c10-8-16-9(19-17-8)18-1-2-3(11)5(13)7(15)6(14)4(2)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXVHQQJKLIQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)SC2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF5N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677831 | |

| Record name | 3-Chloro-5-{[(pentafluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36955-45-0 | |

| Record name | 3-Chloro-5-{[(pentafluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. The 1,2,4-thiadiazole scaffold is known for its pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated thiadiazole ring substituted with a perfluorobenzylthio group. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against various bacterial strains. For instance:

- Study Findings : A series of substituted thiadiazoles were synthesized and evaluated for their antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The results showed that compounds with a similar structural motif to this compound displayed enhanced antibacterial effects compared to standard antibiotics like gentamicin and ampicillin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| Reference Drug (Gentamicin) | E. coli | 15 |

| Reference Drug (Ampicillin) | Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively.

- Case Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 6.51 |

| Reference Drug (5-Fluorouracil) | MCF-7 | 5.00 |

Anti-inflammatory Activity

Thiadiazoles have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes.

- Research Findings : In vitro studies demonstrated that certain thiadiazole derivatives significantly reduced the production of TNF-alpha and IL-6 in activated macrophages .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

Scientific Research Applications

The compound 3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole (CAS Number: 36955-45-0) is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

The structure of this compound features a thiadiazole ring substituted with a chlorinated and perfluorinated benzylthio group, which contributes to its unique chemical behavior and properties.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with thiadiazole structures exhibit significant antibacterial and antifungal activities. The incorporation of fluorinated groups enhances lipophilicity, potentially improving bioavailability and efficacy against resistant strains of bacteria.

- Case Study : In a study published in the Journal of Organic Chemistry, derivatives of thiadiazoles were synthesized and tested for antimicrobial activity. The results showed promising activity against Gram-positive bacteria, suggesting that this compound could serve as a lead structure for further drug development .

Agricultural Chemistry

The compound is also being explored for use in agricultural applications , particularly as a pesticide or herbicide. Its unique structure may provide effective control over various pests while minimizing environmental impact.

- Research Findings : Studies have shown that thiadiazole derivatives can act as effective fungicides. The incorporation of fluorinated groups in the structure may enhance the stability and effectiveness of these compounds under agricultural conditions .

Material Science

In the field of materials science, this compound is being evaluated for its properties in developing fluorinated polymers and coatings. The fluorinated moiety provides desirable characteristics such as increased chemical resistance and reduced surface energy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole with structurally analogous 1,2,4-thiadiazole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Substituent Diversity and Electronic Effects

Physicochemical Properties

- Melting Points: Fluorinated compounds generally exhibit higher melting points due to increased molecular rigidity. For example, 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole melts at 110–111°C , while sulfonyl-substituted derivatives (e.g., 3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole) melt at 90–91°C .

- Solubility : Perfluorinated derivatives are less polar and more soluble in organic solvents compared to sulfonyl or aryl-substituted analogs.

Preparation Methods

General Synthetic Approach

The synthesis of 3-chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole typically involves:

- Formation of the 1,2,4-thiadiazole ring core.

- Introduction of the chlorine atom at the 3-position.

- Attachment of the perfluorobenzylthio group at the 5-position.

The key intermediate is usually a hydrazine derivative or amidrazone, which undergoes cyclization with sulfur-containing reagents, followed by substitution reactions to install the perfluorobenzylthio moiety.

Thiadiazole Ring Formation

The 1,2,4-thiadiazole ring is commonly synthesized by cyclization of amidrazones or hydrazine derivatives with sulfur sources such as carbon disulfide or sulfur monochloride. This step is crucial to establish the heterocyclic core.

- From Amidrazones: Amidrazones react with carbon disulfide or isothiocyanates to form N-imidoylthiohydrazides, which cyclize to yield 1,2,4-thiadiazoles.

- Using Carbon Disulfide: Hydrazine derivatives treated with carbon disulfide under controlled conditions produce the thiadiazole ring via cyclization.

Chlorination at the 3-Position

The chlorine atom at the 3-position is introduced either during ring formation or via post-cyclization halogenation.

- Sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) can be used to chlorinate the thiadiazole ring during synthesis, often reacting with cyanoformamidine or related precursors to yield 3-chloro derivatives.

- Chlorination can also be achieved by using chlorinating agents in the presence of Lewis acids under controlled temperature conditions.

Introduction of the Perfluorobenzylthio Group

The perfluorobenzylthio substituent is introduced by nucleophilic substitution or coupling reactions involving perfluorobenzyl halides or thiols.

- The 5-position of the 1,2,4-thiadiazole ring, bearing a reactive site, undergoes substitution with perfluorobenzyl thiol or its derivatives to form the thioether linkage.

- Reaction conditions typically involve heating in polar aprotic solvents such as dimethylformamide (DMF) with bases or catalysts to facilitate the substitution.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Amidrazone + Carbon disulfide or sulfur monochloride, reflux in DMF or ethanol | Formation of 1,2,4-thiadiazole ring |

| 2 | Chlorination | Sulfur monochloride or sulfur dichloride, controlled temperature (room temp to 70°C) | Introduction of chlorine at 3-position |

| 3 | Substitution | Perfluorobenzyl thiol or halide, base (e.g., NaHCO3), solvent DMF, heating (50-80°C) | Attachment of perfluorobenzylthio group at 5-position |

Detailed Experimental Example (Hypothetical Based on Literature)

- Step 1: Amidrazone precursor is dissolved in DMF and treated with carbon disulfide at reflux for 3 hours to yield the thiadiazole core.

- Step 2: Sulfur monochloride is added dropwise at room temperature; the mixture is stirred for 4 hours to chlorinate the 3-position.

- Step 3: The intermediate is reacted with pentafluorobenzyl bromide in the presence of sodium carbonate at 60°C for 6 hours to afford this compound.

- Purification: The product is extracted with ether, washed, dried, and recrystallized from an appropriate solvent.

Research Findings and Optimization

- The use of sulfur monochloride is critical for efficient chlorination; stoichiometry affects yield and purity.

- Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for the perfluorobenzylthio group attachment.

- Green chemistry approaches have been explored for related thiadiazole derivatives, improving yield and environmental factors, though specific data for this compound is limited.

- Reaction temperatures between 50°C and 80°C optimize substitution without decomposition.

- Excess sulfur chloride (2-10 moles per mole of precursor) can improve chlorination but may require careful handling due to reactivity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, ethanol, toluene | DMF preferred for substitution step |

| Temperature | 25-80°C | Chlorination at room temp to 70°C; substitution at 50-80°C |

| Chlorinating Agent | Sulfur monochloride (S2Cl2) | Stoichiometric excess improves yield |

| Reaction Time | 3-6 hours per step | Varies by step and scale |

| Base for substitution | Sodium carbonate or similar | Facilitates nucleophilic substitution |

| Purification | Recrystallization, extraction | Ensures high purity |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, RT, 24 h | 75% | |

| Nucleophilic Substitution | K₂CO₃, DMF, 70–80°C | 60–80% |

Basic: How can the molecular structure and substitution patterns of this compound be experimentally confirmed?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- ¹H/¹³C NMR : Characteristic shifts for the thiadiazole ring (e.g., δ 160–170 ppm for C3/C5 in ¹³C NMR) and perfluorobenzylthio group (δ 4.5–5.0 ppm for SCH₂ in ¹H NMR) .

- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups .

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural evidence. If crystallization fails (e.g., due to polymorphism), analyze regioisomers via comparative spectroscopy or computational modeling .

Advanced: How can regioselectivity challenges in cross-coupling reactions involving 1,2,4-thiadiazoles be addressed?

Methodological Answer:

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C3) direct coupling to the C5 position due to reduced electron density .

- Temperature : Lower temperatures (RT vs. reflux) minimize thermal rearrangement of intermediates .

- Ligand Design : Bulky ligands (e.g., SPhos) enhance selectivity by sterically blocking undesired sites.

Case Study : Reaction of 3-chloro-1,2,4-thiadiazole with 4-methoxyphenylboronic acid at RT yielded 85% C5-aryl product, while reflux led to a 1:1 regioisomer mixture .

Advanced: What computational strategies are effective for predicting the bioactivity of thiadiazole derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 Mpro, where 1,2,4-thiadiazoles like tideglusib show inhibitory activity) .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial or anticonvulsant activity .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .

Example : 3,5-Diiodo-1,2,4-thiadiazole derivatives were optimized for Sonogashira couplings using DFT calculations to predict reactivity at C5 vs. C3 .

Basic: What purification techniques are recommended for isolating thiadiazole derivatives?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (4:1 to 1:1) for polar derivatives .

- Recrystallization : Water/ethanol mixtures or hot acetic acid yield high-purity crystals .

- TLC Monitoring : Hexane:EtOAc (3:1) with UV visualization ensures reaction completion .

Advanced: How can green chemistry principles be applied to synthesize 1,2,4-thiadiazoles?

Methodological Answer:

- Oxidative Dimerization : Iodine-catalyzed reactions in water with O₂ as the oxidant convert thioamides to 1,2,4-thiadiazoles (80–90% yield) .

- Solvent-Free Conditions : Mechanochemical grinding (e.g., ball milling) reduces waste and energy use .

- Biocatalysis : Lipases or peroxidases can mediate sulfur incorporation under mild conditions .

Basic: What are the key reactivity patterns of the perfluorobenzylthio group in this compound?

Methodological Answer:

- Oxidation : Forms sulfoxides/sulfones with H₂O₂ or m-CPBA .

- Nucleophilic Substitution : The S-CH₂ bond is susceptible to displacement by amines or thiols under basic conditions .

- Electrophilic Aromatic Substitution : The electron-deficient perfluorophenyl ring resists further substitution, directing reactivity to the thiadiazole core .

Advanced: How can mechanistic studies clarify contradictions in reported biological activities of thiadiazole derivatives?

Methodological Answer:

- Metabolic Profiling : LC-MS/MS identifies active metabolites vs. parent compounds .

- Target Deconvolution : CRISPR-Cas9 screens or thermal proteome profiling (TPP) map protein targets .

- ROS Assays : Measure oxidative stress induction (e.g., in cancer cells) to explain cytotoxicity disparities .

Case Study : Anticonvulsant thiadiazoles showed divergent efficacy in MES vs. PTZ models due to differential modulation of GABAergic vs. glutamatergic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.